[(Chloroethynyl)sulfanyl]benzene
Description
This compound is notable for its electron-deficient triple bond and the electron-withdrawing effects of both chlorine and the sulfanyl group, which enhance its reactivity in catalytic and synthetic applications. It has been employed as a substrate in gold-catalyzed cycloadditions to form cyclobutenes and in haloalkyne conversion reactions to synthesize chlorohydrins .
Properties
CAS No. |
79894-52-3 |
|---|---|
Molecular Formula |
C8H5ClS |
Molecular Weight |
168.64 g/mol |
IUPAC Name |
2-chloroethynylsulfanylbenzene |
InChI |
InChI=1S/C8H5ClS/c9-6-7-10-8-4-2-1-3-5-8/h1-5H |
InChI Key |
PUGAFNRHAWWDCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC#CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Chloroethynyl)sulfanyl]benzene typically involves the introduction of a chloroethynyl group and a sulfanyl group onto a benzene ring. One common method involves the reaction of a benzene derivative with chloroethyne in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
[(Chloroethynyl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzene derivatives.
Scientific Research Applications
[(Chloroethynyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [(Chloroethynyl)sulfanyl]benzene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Reactivity in Catalytic Reactions
- [(Chloroethynyl)sulfanyl]benzene : Exhibits high reactivity in gold-catalyzed cyclizations due to the electron-deficient ethynyl group. For example, in reactions with alkenes, it forms cyclobutenes with 55–84% yields, outperforming simple (chloroethynyl)arenes in regioselectivity .
- Chloroethynyl Phenyl Sulfide (Ph-S-C≡C-Cl): Structurally identical to this compound, but terminology varies by source. Demonstrates superior regioselectivity compared to non-sulfanyl analogs, attributed to sulfur’s electron-withdrawing effect stabilizing transition states .
- [(2-Chloroethyl)sulfanyl]benzene (CAS 5535-49-9) : Lacks the ethynyl group, reducing conjugation. Reactivity shifts toward nucleophilic substitution at the chloroethyl group rather than cycloadditions. Used in alkylation reactions but less effective in catalytic cascades .
- 1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene (CAS 880486-13-5) : The sulfanylmethyl (-S-CH₂-) linker introduces steric bulk, limiting participation in cycloadditions but enabling aryl-aryl coupling reactions .
Table 1: Comparative Reactivity in Cycloadditions
Structural and Electronic Features
- Electron-Withdrawing Effects : The Cl-C≡C- group in this compound creates a strong electron-deficient system, enhancing electrophilicity. In contrast, [(2-chloroethyl)sulfanyl]benzene’s chloroethyl group (Cl-CH₂-CH₂-) is less electron-withdrawing, leading to reduced activation in polar reactions .
- Stereoelectronic Effects : The linear geometry of the ethynyl group facilitates π-orbital overlap with catalysts, critical for cycloadditions. Compounds like 1-chloro-3-(cyclopentylsulfanyl)benzene (CAS 1881082-27-4) replace the ethynyl with a bulky cyclopentyl group, disrupting conjugation and reducing catalytic efficiency .
Physical Properties and Stability
- Crystallinity: this compound’s linear structure promotes dense crystal packing, though specific data are lacking. In contrast, compounds like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide form hydrogen-bonded 3D networks, enhancing thermal stability .
- Thermal Stability: The ethynyl group’s rigidity may reduce thermal stability compared to alkyl-sulfanyl analogs.
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